molecular formula C10H10ClN5O B8518680 4-amino-N-(2-chloro-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

4-amino-N-(2-chloro-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B8518680
M. Wt: 251.67 g/mol
InChI Key: ZUSTWVKIIVVIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-chloro-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C10H10ClN5O and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67 g/mol

IUPAC Name

4-amino-N-(2-chloropyridin-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H10ClN5O/c1-16-8(6(12)5-14-16)10(17)15-7-3-2-4-13-9(7)11/h2-5H,12H2,1H3,(H,15,17)

InChI Key

ZUSTWVKIIVVIIW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 62.0 gm (0.22 mol) of N-(2-chloro-3-pyridinyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in 1 liter of dioxane was hydrogenated in the presence of 5 gm of 10% palladium/animal charcoal as catalyst at room temperature and 5 bar until the hydrogen absorption was finished. After removal of the catalyst and the resulting precipitate by filtration, the filtrate was evaporated in vacuo. The remaining distillation residue was recrystallized from methanol.
Name
N-(2-chloro-3-pyridinyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

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